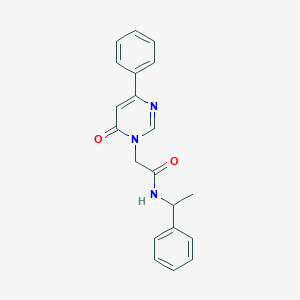
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into key components that contribute to its biological activity:
- Pyrimidine Core : The 6-oxo-4-phenylpyrimidin structure is known for its interactions with various biological targets.
- Acetamide Group : This functional group enhances solubility and may influence the compound's pharmacokinetics.
- Phenylethyl Substituent : This moiety can enhance binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis |
| HT-29 | 12.8 | Cell cycle arrest |
- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that lead to apoptosis.
- DNA Interaction : The pyrimidine structure may allow for interaction with DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity Assessment :
- A study conducted on a range of human cancer cell lines revealed that the compound displayed significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Structure-Activity Relationship (SAR) :
- Research has identified that modifications in the phenyl group significantly affect the compound's potency, suggesting a strong correlation between structural features and biological efficacy.
属性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15(16-8-4-2-5-9-16)22-19(24)13-23-14-21-18(12-20(23)25)17-10-6-3-7-11-17/h2-12,14-15H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAJVBGYYJSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














